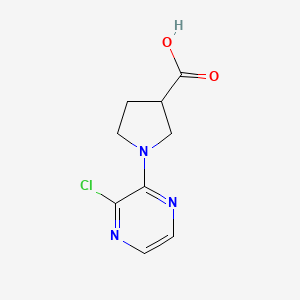
1-(3-氯吡嗪-2-基)吡咯烷-3-羧酸
描述
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H10ClN3O2 and its molecular weight is 227.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
吡咯烷衍生物因其抗菌和抗真菌特性而广为人知。 引入 3-氯吡嗪基可能通过影响分子与微生物酶或受体相互作用的能力来增强这些特性 。这使其成为开发新抗菌剂的候选药物,这些抗菌剂可能对耐药菌株和真菌更有效。
抗癌潜力
吡咯烷衍生物的结构特征,例如1-(3-氯吡嗪-2-基)吡咯烷-3-羧酸,使其能够与各种生物靶标相互作用。 它们已被研究用于其抑制癌细胞生长的潜力,通过干扰细胞信号通路 。对该应用的研究可能会导致开发出具有更高疗效和选择性的新型抗癌药物。
抗炎剂
由于其调节生物通路的能力,吡咯烷衍生物也被研究用于其抗炎作用。 所讨论的化合物可用于开发治疗炎症相关疾病(如关节炎或哮喘)的新药物,并减少副作用 。
抗病毒治疗
吡咯烷核心是许多抗病毒药物的常见特征。 对该核心的修饰,包括添加 3-氯吡嗪基,可能导致具有增强抗病毒活性的化合物,可能对多种病毒有效 。
酶抑制
已知吡咯烷衍生物表现出多种酶抑制效应。 化合物1-(3-氯吡嗪-2-基)吡咯烷-3-羧酸可能是开发胆碱酯酶和碳酸酐酶等酶抑制剂的关键因素,这些酶是治疗阿尔茨海默病和青光眼等疾病的重要靶标 。
药物开发中间体
该化合物可作为合成更复杂分子的中间体。 它在药物开发中的作用至关重要,因为它可用于创建各种生物活性化合物,从而可能导致发现新药 。
作用机制
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound “1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid” might interact with its targets in a unique way depending on its stereochemistry.
生化分析
Biochemical Properties
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Molecular Mechanism
At the molecular level, 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with carbonic anhydrase isoenzymes is a prime example of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels has been documented, highlighting its importance in cellular metabolism .
Subcellular Localization
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for the compound’s biological activity and its ability to modulate cellular processes .
属性
IUPAC Name |
1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-8(12-3-2-11-7)13-4-1-6(5-13)9(14)15/h2-3,6H,1,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPHDKVKPPRVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




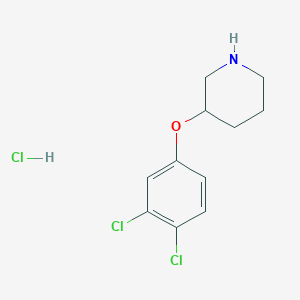
![2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458880.png)
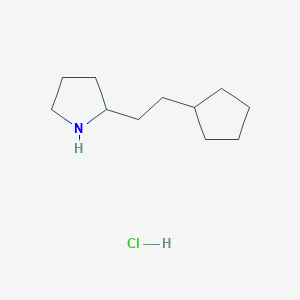
![N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458884.png)

![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)
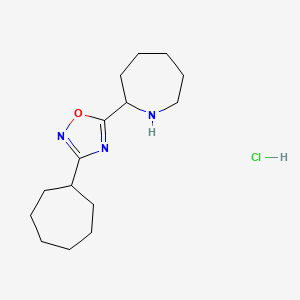
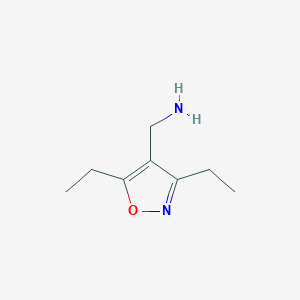
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1458891.png)
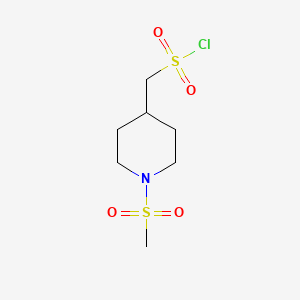
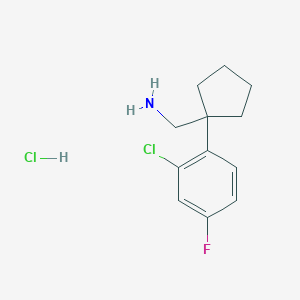
![1-[(Methylimino)(phenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1458897.png)
